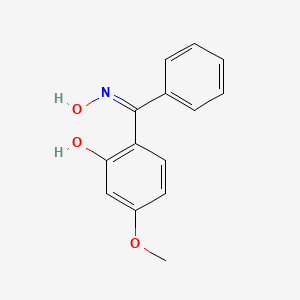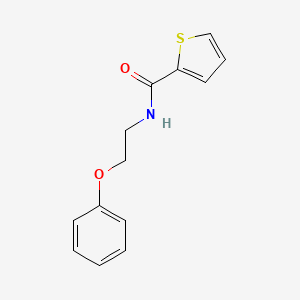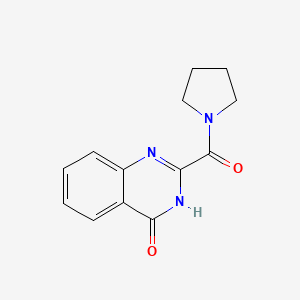
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime, also known as HPMPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPMPO has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime acts as a radical scavenger and protects cells from oxidative stress-induced damage. It can also inhibit the activity of enzymes that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, which can prevent cell damage and death. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation. Furthermore, (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime in lab experiments is its high purity and stability. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can be toxic at high concentrations, which can affect the results of experiments.
Direcciones Futuras
There are several potential future directions for (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its applications in material science, such as in the development of new sensors and catalysts. Additionally, further studies are needed to understand the mechanism of action of (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime and its interactions with other molecules in cells.
In conclusion, (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime in various fields.
Métodos De Síntesis
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can be synthesized through a simple reaction between 2-hydroxy-4-methoxybenzophenone and hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction yields (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime as a white crystalline solid with high purity.
Aplicaciones Científicas De Investigación
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been extensively studied for its potential applications in various scientific research fields, including chemical biology, medicinal chemistry, and material science. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
2-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-7-8-12(13(16)9-11)14(15-17)10-5-3-2-4-6-10/h2-9,16-17H,1H3/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMYMXLVMLLWHC-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C(=N\O)/C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-methoxyphenyl)amino][(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6113644.png)
![2-{1-(2-fluorobenzyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113648.png)

![2,6-bis(2-hydroxy-5-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6113657.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6113664.png)
![(3aS*,6aR*)-N-(2-furylmethyl)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B6113674.png)
![ethyl 3-amino-2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}but-2-enoate](/img/structure/B6113687.png)


![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B6113700.png)
![4-(3-{[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6113709.png)
![N-(tert-butyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6113721.png)
![3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6113723.png)
![2-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B6113732.png)